8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
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Overview
Description
8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to a benzodioxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzodioxepine framework. One common method is the use of difluoromethylation reagents in the presence of a suitable catalyst. For example, difluoromethylation can be achieved using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert carboxylic acids to alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxepine derivatives.
Scientific Research Applications
8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups such as alcohols or thiols.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Difluoromethylated Pyridines: These compounds also contain a difluoromethyl group and are used in medicinal chemistry for their bioisosteric properties.
Fluorinated Benzodioxepines: Similar in structure but with different fluorine substitution patterns, these compounds are studied for their unique chemical and biological properties.
Uniqueness: 8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and materials science .
Properties
IUPAC Name |
8-(difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c12-10(13)6-4-7(11(14)15)9-8(5-6)16-2-1-3-17-9/h4-5,10H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYAXSKLNWHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=CC(=C2OC1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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